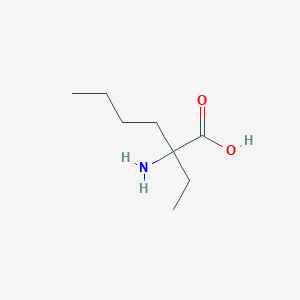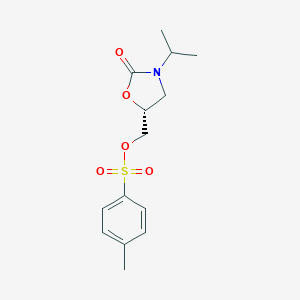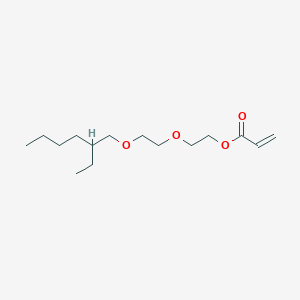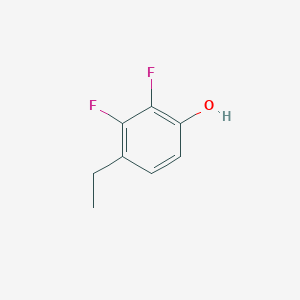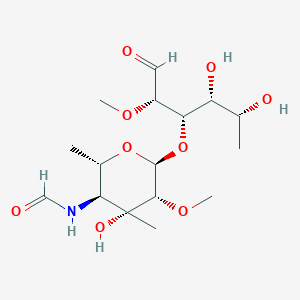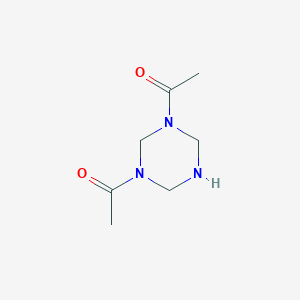
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone, also known as ATE, is a synthetic compound that has been used in various scientific research applications. ATE belongs to the class of triazinanes, which are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring.
Mechanism Of Action
The mechanism of action of 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone is not well understood, but it is believed to interact with metal ions and form coordination complexes. 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has been shown to selectively bind to copper ions, which may be responsible for its fluorescent properties.
Biochemical And Physiological Effects
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in vitro and in vivo studies. 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has also been shown to have antioxidant properties, which may be beneficial in various disease conditions.
Advantages And Limitations For Lab Experiments
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has several advantages for lab experiments, including its ease of synthesis, high yield, and purity. 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone is also stable under various reaction conditions and can be used in a wide range of applications. However, 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
For the research and development of 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone include the synthesis of 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone derivatives with improved solubility and selectivity for metal ions and the use of 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone as a fluorescent probe for the detection of metal ions in biological systems.
Synthesis Methods
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone can be synthesized using a one-pot reaction of ethyl acetoacetate, hydrazine hydrate, and triethyl orthoformate. The reaction is carried out in the presence of acetic acid and refluxed for several hours. The resulting product is purified using column chromatography to obtain 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone in high yield and purity.
Scientific Research Applications
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has been used in various scientific research applications, including as a building block in the synthesis of biologically active compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has also been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
properties
CAS RN |
112805-11-5 |
|---|---|
Product Name |
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone |
Molecular Formula |
C7H13N3O2 |
Molecular Weight |
171.2 g/mol |
IUPAC Name |
1-(3-acetyl-1,3,5-triazinan-1-yl)ethanone |
InChI |
InChI=1S/C7H13N3O2/c1-6(11)9-3-8-4-10(5-9)7(2)12/h8H,3-5H2,1-2H3 |
InChI Key |
WPVQKURSIUSZAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CNCN(C1)C(=O)C |
Canonical SMILES |
CC(=O)N1CNCN(C1)C(=O)C |
synonyms |
1,3,5-Triazine, 1,3-diacetylhexahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



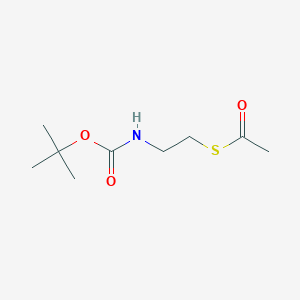
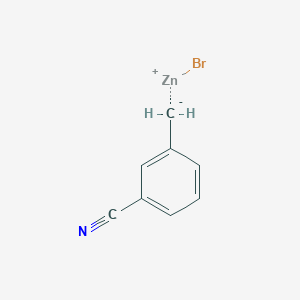
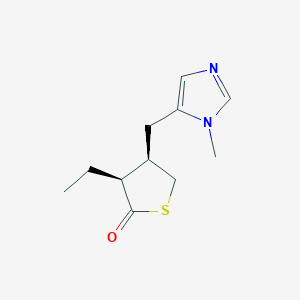
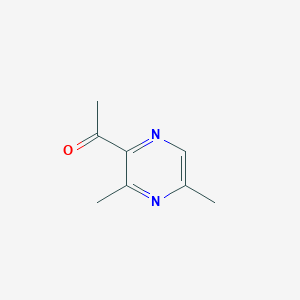
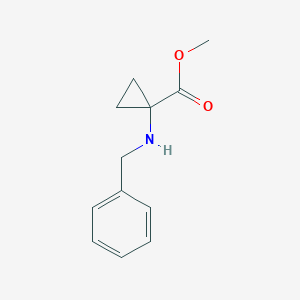
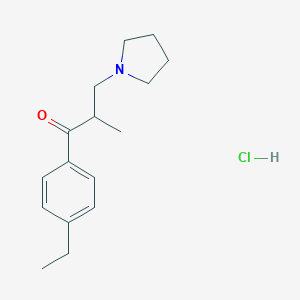
![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
